(2S)-2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
CAS No.:
Cat. No.: VC17643083
Molecular Formula: C17H14Cl2N2O4S
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14Cl2N2O4S |
|---|---|
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | (2S)-2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23)/t14-/m0/s1 |
| Standard InChI Key | FVBHPTWWMGHESB-AWEZNQCLSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(2S)-2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid possesses the molecular formula C₁₇H₁₄Cl₂N₂O₄S and a molecular weight of 413.3 g/mol . Its IUPAC name, (2S)-2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid, reflects the stereospecific configuration at the second carbon and the integration of a 2,3-dichlorobenzenesulfonamide group with an indole-propanoic acid backbone.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄Cl₂N₂O₄S |
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | (2S)-2-[(2,3-Dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)CC@@HNS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
| PubChem CID | 3852844 |
| Chiral Centers | 1 (S-configuration at C2) |
The molecule’s stereochemistry is critical for its potential interactions with biological targets, as evidenced by the explicit (2S) designation in its name. The dichlorobenzenesulfonamide group introduces electron-withdrawing effects, while the indole moiety contributes aromaticity and hydrogen-bonding capabilities .
Spectroscopic and Computational Data
Infrared (IR) spectroscopy of related indole-propanoic acid derivatives reveals characteristic absorption bands for N-H stretching (3300–3500 cm⁻¹), sulfonamide S=O asymmetric stretching (1350–1370 cm⁻¹), and carboxylic acid O-H bending (2500–3000 cm⁻¹) . While direct IR data for this compound are unavailable, computational models predict similar spectral features due to structural homology.
Quantum mechanical calculations using density functional theory (DFT) could further elucidate its electronic properties, such as frontier molecular orbitals and electrostatic potential surfaces, which are vital for understanding reactivity and binding affinities.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (2S)-2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid likely involves multi-step organic reactions:
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Sulfonamide Formation: Reaction of 2,3-dichlorobenzenesulfonyl chloride with a chiral tryptophan derivative under basic conditions to form the sulfonamide bond .
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Stereochemical Control: Use of enantiomerically pure starting materials or chiral catalysts to ensure the (2S) configuration .
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Carboxylic Acid Protection/Deprotection: Temporary protection of the carboxylic acid group during sulfonylation to prevent side reactions.
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield (Estimated) |
|---|---|---|---|
| 1 | Sulfonylation of L-tryptophan | 2,3-Dichlorobenzenesulfonyl chloride, Pyridine, 0–5°C | 60–70% |
| 2 | Deprotection of carboxylic acid | HCl (aq), reflux | >90% |
| 3 | Purification | Column chromatography (SiO₂, EtOAc/Hexane) | 85% recovery |
Reactivity and Stability
The compound’s stability is influenced by:
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pH Sensitivity: The carboxylic acid group may undergo decarboxylation under strongly acidic or basic conditions.
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Photodegradation: The indole ring is susceptible to UV-induced oxidation, necessitating storage in amber glass .
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Nucleophilic Attack: The sulfonamide’s sulfur atom could react with electrophiles, potentially altering bioactivity .
Pharmacological and Biological Significance
Hypothesized Mechanisms of Action
While direct studies on this compound are scarce, structural analogs suggest possible mechanisms:
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Enzyme Inhibition: Sulfonamides often target carbonic anhydrases, dihydrofolate reductases, or proteases via competitive binding .
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Receptor Modulation: The indole moiety may interact with serotonin (5-HT) or aryl hydrocarbon receptors .
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Antimicrobial Activity: Dichlorophenyl groups in sulfonamides exhibit broad-spectrum antibacterial effects by mimicking p-aminobenzoic acid (PABA).
In Silico Predictions
Molecular docking simulations using the compound’s 3D structure (PubChem CID 3852844) predict moderate affinity for human carbonic anhydrase II (binding energy: −8.2 kcal/mol) and E. coli dihydrofolate reductase (−7.9 kcal/mol) . These results align with the known activity of chlorinated sulfonamides but require experimental validation.
Research Applications and Future Directions
Current Uses
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Medicinal Chemistry: Serves as a intermediate in synthesizing protease inhibitors or anticancer agents .
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Analytical Standards: Used as a reference compound in HPLC/MS for quantifying tryptophan derivatives .
Knowledge Gaps and Recommendations
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Bioactivity Profiling: Prioritize in vitro assays against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines.
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ADMET Studies: Investigate absorption, distribution, and toxicity profiles using Caco-2 cells or zebrafish models.
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Structural Optimization: Explore substitutions at the indole 5-position or sulfonamide nitrogen to enhance potency.
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